Methanesulfonic acid, (diethoxyphosphinyl)-, 2,2-dimethylpropyl ester
Overview
Description
Scientific Research Applications
Chemical Analysis and Detection
- Alkylating Agent Analysis : A study by Lee et al. (2003) developed a method for determining the methyl, ethyl, and isopropyl esters of methanesulfonic acid. This method involves derivatization with aqueous sodium thiocyanate, allowing for the analysis of these compounds by gas chromatography with electron impact mass spectrometry, achieving detection limits below 0.05 µg ml−1. This method was applied to demonstrate low levels of methanesulfonic acid esters in drug substances processed using methanol and ethanol, showing levels below 1 µg g−1 (Lee et al., 2003).
Chemical Transformations and Reactions
- Hydrolysis of Esters : Research by Chan et al. (2008) investigated the pH dependence of hydrolysis for certain methanesulfonate esters, highlighting a method for the selective removal of methanesulfonate esters in a mixture, enabling the complete removal of these esters at low pH without significant loss of product ester. This finding is applicable for removing potentially genotoxic alkyl esters of methanesulfonic acid in pharmaceutical processes (Chan et al., 2008).
Synthesis and Material Science
- Self-Assembly Structures : A study by Shankar et al. (2011) discussed the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. The research demonstrated that diethyltin(methoxy)methanesulfonate reacts with t-butylphosphonic acid to afford compounds with significant differences in structural motifs in the solid state. These findings contribute to the understanding of self-assembly processes in material science (Shankar et al., 2011).
Environmental Chemistry
- Atmospheric Chemistry : Mardyukov and Schreiner (2018) reviewed the generation and structural elucidation of atmospherically relevant radicals derived from the oxidation of dimethyl sulfide (DMS), a process in which methanesulfonic acid plays a crucial role. The study highlights the complexity of DMS oxidation in the atmosphere and the importance of understanding the chemistry of sulfur-containing free radicals (Mardyukov & Schreiner, 2018).
Catalysis
- Catalytic Processes : Jiang (2005) described the use of copper methanesulfonate as a homogeneous-heterogeneous catalyst in the esterification of carboxylic acids with alcohols. The catalyst showcased excellent activity and reusability, representing an environmentally benign alkylation route due to the ease of separation and recyclability of methanesulfonic acid (Jiang, 2005).
Properties
IUPAC Name |
2,2-dimethylpropyl diethoxyphosphorylmethanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O6PS/c1-6-14-17(11,15-7-2)9-18(12,13)16-8-10(3,4)5/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIJFZDJYGQFJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OCC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579174 | |
Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189444-41-5 | |
Record name | 2,2-Dimethylpropyl (diethoxyphosphoryl)methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.